molecular formula C7H7FN2O3S B1521548 4-(Carbamoylamino)benzene-1-sulfonyl fluoride CAS No. 1193387-13-1

4-(Carbamoylamino)benzene-1-sulfonyl fluoride

Cat. No.: B1521548
CAS No.: 1193387-13-1
M. Wt: 218.21 g/mol
InChI Key: CIXVJFSPGNLQNF-UHFFFAOYSA-N
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Description

“4-(Carbamoylamino)benzene-1-sulfonyl fluoride” is a chemical compound with the molecular formula C7H7FN2O3S and a molecular weight of 218.21 . It is typically used for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7FN2O3S/c8-14(12,13)6-3-1-5(2-4-6)10-7(9)11/h1-4H,(H3,9,10,11) .


Physical and Chemical Properties Analysis

“this compound” is a powder that should be stored at room temperature .

Scientific Research Applications

Synthesis and Reactivity

4-(Carbamoylamino)benzene-1-sulfonyl fluoride is part of the sulfonyl fluoride family, which are known for their valuable synthetic applications. A study by Laudadio et al. (2019) developed an environmentally benign electrochemical approach to prepare sulfonyl fluorides, highlighting their broad substrate scope including various alkyl, benzyl, aryl, and heteroaryl groups. This method does not require additional oxidants or catalysts and operates under mild conditions, underscoring the functional group's versatility in synthesis (Laudadio et al., 2019).

Chemical Biology and Molecular Pharmacology

Sulfonyl fluorides, including this compound, are being explored as reactive probes in chemical biology and molecular pharmacology due to their reactivity and selectivity. These compounds can act as irreversible inhibitors for various proteases, which is critical for understanding and modulating biological processes. Research in this area focuses on developing novel sulfonyl fluoride-based compounds for potential use as labeling agents in biomedical imaging and as tools for studying biological systems (Inkster et al., 2012).

Environmental Chemistry

The reactivity of sulfonyl fluorides with fluoride ions has been utilized in environmental chemistry for the remediation of pollutants. Park et al. (2016) investigated the oxidation of perfluorooctanoic acid (PFOA) and related compounds by heat-activated persulfate, demonstrating the potential for sulfonyl fluoride derivatives to participate in environmental decontamination processes. This research indicates that sulfonyl fluorides could play a role in the development of novel remediation strategies for persistent organic pollutants (Park et al., 2016).

Fluorination Chemistry

The application of sulfonyl fluorides in fluorination chemistry is another area of interest. Umemoto et al. (2010) described the synthesis and properties of various phenylsulfur trifluorides, demonstrating their utility as deoxofluorinating agents. These compounds, including those related to this compound, offer a safe, stable, and efficient means for introducing fluorine atoms into organic molecules, which is crucial for the synthesis of fluorinated pharmaceuticals and agrochemicals (Umemoto et al., 2010).

Analytical Methods

In analytical chemistry, derivatives of sulfonyl fluorides have been employed in the development of methods for the detection and quantification of environmental pollutants. Sun et al. (2011) developed a method using derivatization of perfluorooctane sulfonyl fluoride (PFOSF) with benzylamine for LC/MS analysis, highlighting the role of sulfonyl fluoride chemistry in environmental monitoring and analysis (Sun et al., 2011).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Various precautionary measures are recommended when handling the compound .

Future Directions

As “4-(Carbamoylamino)benzene-1-sulfonyl fluoride” is used for research purposes , future directions would likely involve further studies to understand its properties and potential applications.

Properties

IUPAC Name

4-(carbamoylamino)benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3S/c8-14(12,13)6-3-1-5(2-4-6)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXVJFSPGNLQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193387-13-1
Record name 4-(carbamoylamino)benzene-1-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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